molecular formula C20H25N3O B4930614 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4930614
M. Wt: 323.4 g/mol
InChI Key: WQUNAYXCMCYHCL-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based designer drugs. It was first synthesized in the early 2000s and has gained popularity in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which is responsible for feelings of pleasure and euphoria. Additionally, 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have an analgesic effect, meaning it can reduce pain.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is responsible for feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter that is responsible for pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, it has a relatively long half-life, meaning it stays in the body for a longer period of time, allowing for longer experiments. However, one limitation is its potential for abuse, which requires strict regulation and control.

Future Directions

There are several future directions for research on 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One potential direction is its use as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has potential as a pain reliever, and further research could focus on its effectiveness in treating chronic pain. Finally, research could focus on the long-term effects of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide use, including its potential for addiction and tolerance.
In conclusion, 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research in the areas of addiction and pain. However, its potential for abuse requires strict regulation and control.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-methylbenzyl chloride with 2-pyridinemethanol to form 4-methylbenzyl 2-pyridinemethanol. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. The final product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used in various scientific research studies, including studies on the central nervous system, addiction, and pain. It has been shown to have potential as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has been used in studies on the effects of drugs on the brain and has been shown to have potential as a pain reliever.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-5-7-17(8-6-16)15-23-12-9-18(10-13-23)20(24)22-14-19-4-2-3-11-21-19/h2-8,11,18H,9-10,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUNAYXCMCYHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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